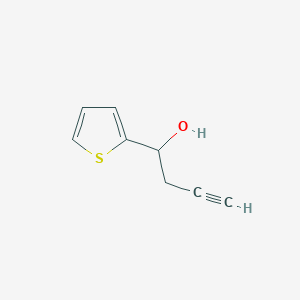
1-(Thiophen-2-yl)but-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)but-3-yn-1-ol is an organic compound featuring a thiophene ring attached to a butynol chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically employs a palladium-catalyzed coupling reaction, which provides mild and general conditions for the synthesis . Another method involves the use of microwave-assisted coupling-isomerization reactions, which can transform thiophene derivatives into the desired product efficiently .
Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of microwave-assisted techniques is also gaining traction in industrial settings for their ability to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions: 1-(Thiophen-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.
Major Products Formed:
Oxidation: Thiophene-2-carbaldehyde or thiophene-2-carboxylic acid.
Reduction: 1-(Thiophen-2-yl)but-3-en-1-ol or 1-(Thiophen-2-yl)butan-1-ol.
Substitution: 1-(Thiophen-2-yl)but-3-yn-1-chloride or 1-(Thiophen-2-yl)but-3-yn-1-bromide.
科学的研究の応用
1-(Thiophen-2-yl)but-3-yn-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 1-(Thiophen-2-yl)but-3-yn-1-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate biological pathways and exhibit its effects .
類似化合物との比較
Thiophene-2-ethylamine: Shares the thiophene ring but differs in the side chain structure.
Thiophene-2-carbaldehyde: Similar thiophene core but with an aldehyde functional group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the hydroxyl and alkyne groups.
特性
分子式 |
C8H8OS |
|---|---|
分子量 |
152.22 g/mol |
IUPAC名 |
1-thiophen-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7,9H,4H2 |
InChIキー |
VDOHWCQECZTZCO-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C1=CC=CS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate](/img/structure/B14903391.png)

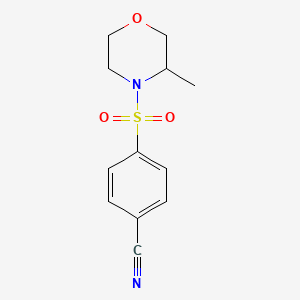
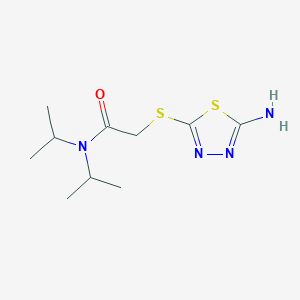
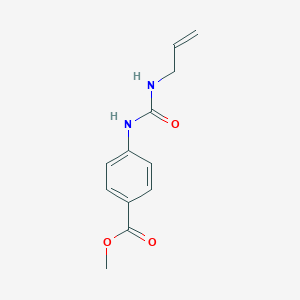
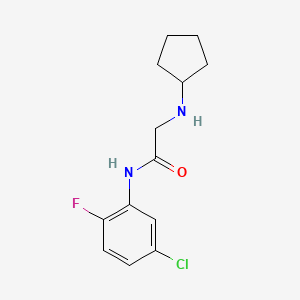

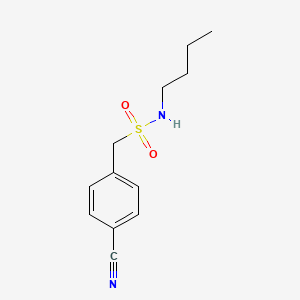
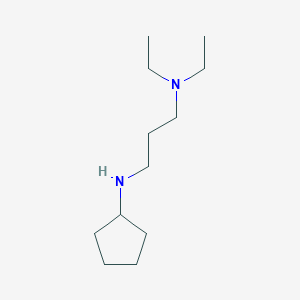
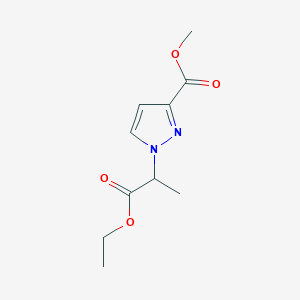
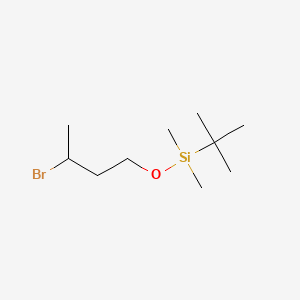

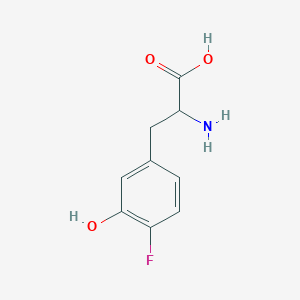
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
